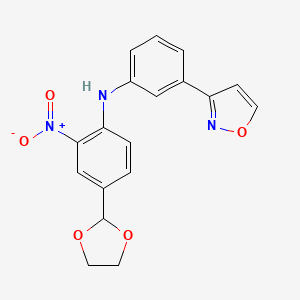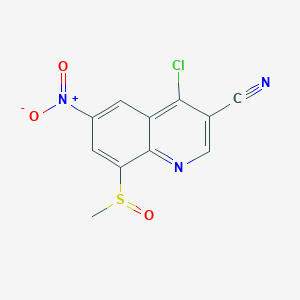
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitrile group at the 3-position, a chloro group at the 4-position, a methylsulfinyl group at the 8-position, and a nitro group at the 6-position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative and introduce the nitrile, chloro, methylsulfinyl, and nitro groups through various substitution and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as iron powder or tin(II) chloride in acidic conditions are commonly used for nitro group reduction.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfonyl)-6-nitro-.
Reduction: Formation of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-amino-.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-
- 3-Quinolinecarbonitrile, 4-chloro-8-fluoro-7-methoxy-
- 3-Quinolinecarbonitrile, 2-amino-4-chloro-8-methoxy-
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- is unique due to the presence of the methylsulfinyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propiedades
Fórmula molecular |
C11H6ClN3O3S |
|---|---|
Peso molecular |
295.70 g/mol |
Nombre IUPAC |
4-chloro-8-methylsulfinyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O3S/c1-19(18)9-3-7(15(16)17)2-8-10(12)6(4-13)5-14-11(8)9/h2-3,5H,1H3 |
Clave InChI |
DHHCDQNETLXTHJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


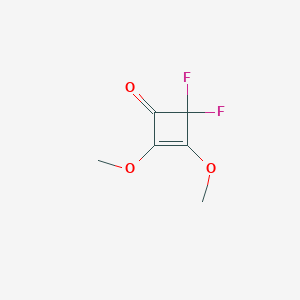
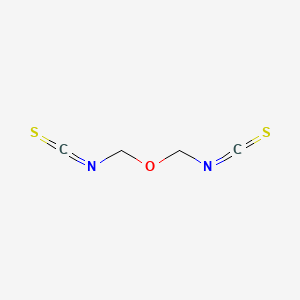
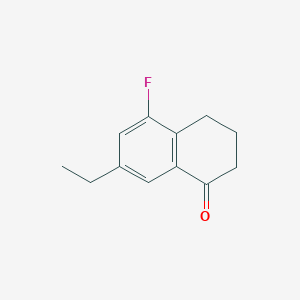
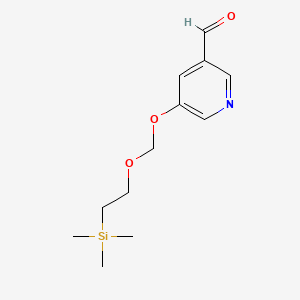
![5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943233.png)

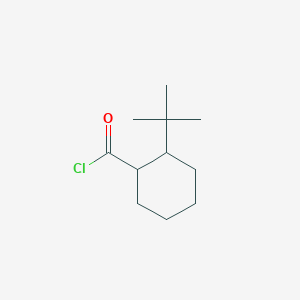
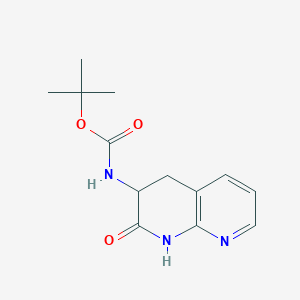
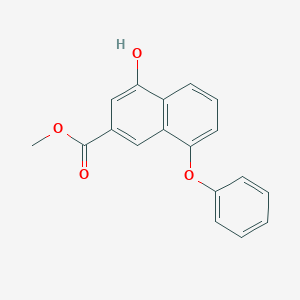


![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]-](/img/structure/B13943291.png)

